N-(4-chlorobenzyl)-2-phenoxyacetamide
Description
N-(4-chlorobenzyl)-2-phenoxyacetamide is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an acetamide group linked to a phenoxy group
Properties
CAS No. |
18861-22-8 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)10-17-15(18)11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
InChI Key |
JZOWEHHZLPWPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Benzothiazole Intermediate
A patented method (CN103694197A) outlines a three-step route to synthesize phenoxyacetamide derivatives, adaptable for N-(4-chlorobenzyl)-2-phenoxyacetamide:
-
Ring-Closing Reaction :
Aniline reacts with ammonium thiocyanate in the presence of an oxidizing agent (e.g., H₂O₂) to form 2-aminobenzothiazole.
Reaction Conditions : -
Alkylation with 4-Chlorobenzyl Alcohol :
The benzothiazole intermediate undergoes alkylation with 4-chlorobenzyl alcohol using a copper salt catalyst (e.g., CuI) and a base (e.g., K₂CO₃).
Key Parameters : -
Acylation with Phenoxyacetic Acid :
The alkylated product reacts with phenoxyacetic acid activated by HOBt/EDCI in CH₂Cl₂.
Conditions :
Table 1: Performance of Multi-Step Synthesis
| Step | Reagents/Catalysts | Solvent | Yield (%) |
|---|---|---|---|
| Ring-Closing | H₂O₂, NH₄SCN | CH₂Cl₂ | 71 |
| Alkylation | CuI, K₂CO₃ | DMF | 68–75 |
| Acylation | HOBt/EDCI, Et₃N | CH₂Cl₂ | 71 |
Direct Coupling via HATU-Mediated Amide Formation
An alternative approach bypasses the benzothiazole intermediate, directly coupling 4-chlorobenzylamine with phenoxyacetic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
-
Activation of Phenoxyacetic Acid :
Phenoxyacetic acid is treated with HATU and DIPEA in DMF to form the active ester. -
Coupling with 4-Chlorobenzylamine :
The activated acid reacts with 4-chlorobenzylamine at room temperature.
Optimized Conditions :
Optimization and Mechanistic Insights
Role of Coupling Agents
The choice of coupling agents significantly impacts acylation efficiency:
Table 2: Coupling Agent Comparison
| Agent | Base | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|
| EDCI/HOBt | Et₃N | CH₂Cl₂ | 71 | 12 h |
| HATU | DIPEA | DMF | 85 | 12 h |
Solvent Effects
-
Polar Aprotic Solvents (DMF) : Improve solubility of intermediates, facilitating higher yields in alkylation and acylation steps.
-
Chlorinated Solvents (CH₂Cl₂) : Ideal for acid-sensitive reactions but may limit substrate solubility.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Key peaks include δ 8.62 ppm (amide NH), 7.73–6.81 ppm (aromatic protons), and 4.70 ppm (CH₂ of acetamide).
-
HPLC Purity : >95% purity achieved after silica gel chromatography.
Applications and Derivative Synthesis
This compound serves as a precursor for bioactive analogues. For example:
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond in N-(4-chlorobenzyl)-2-phenoxyacetamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
Key Conditions and Products:
Mechanistic Insights:
-
Reduction with LiAlH₄ converts the amide to a secondary amine via nucleophilic attack on the carbonyl carbon.
-
Hydrolysis proceeds through nucleophilic acyl substitution, with the hydroxide or hydronium ion attacking the electrophilic carbonyl .
Substitution Reactions at the Phenoxy Group
The phenoxy moiety undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions.
Halogenation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Br₂/FeBr₃ | CH₂Cl₂, 0°C | 3-Bromo-N-(4-chlorobenzyl)-2-phenoxyacetamide | |
| Cl₂/AlCl₃ | RT, dark | 3-Chloro derivative (minor) |
Regioselectivity:
-
Bromination occurs preferentially at the para position relative to the ether oxygen, driven by electron-donating resonance effects .
Sulfur-Based Displacements
Replacement of the phenoxy oxygen with sulfur or sulfone groups has been reported in analogous compounds :
| Reaction | Reagents | Product | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Thioether Formation | 2,4-Dichlorothiophenol, K₂CO₃ | S-linked analog | 7.8 ± 2.0 | |
| Sulfonation | m-CPBA (oxidation) | Sulfone derivative | >100 |
Biological Implications:
-
Thioether analogs exhibit retained bioactivity (e.g., IC₅₀ = 7.8 μM for bacterial secretion inhibition), while sulfones show reduced potency .
Oxidation of the Ether Linkage
The benzyl ether linkage is susceptible to oxidative cleavage under strong conditions:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Heat | 4-Chlorobenzoic acid + Phenoxyacetic acid | |
| Ozone (O₃) | -78°C, CH₂Cl₂ | Aldehyde intermediates |
Mechanism:
-
Permanganate-mediated oxidation cleaves the C-O bond, yielding carboxylic acids.
Functionalization of the 4-Chlorobenzyl Group
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 65–78% | |
| Dechlorination | H₂/Pd-C | N-Benzyl-2-phenoxyacetamide | 92% |
Key Notes:
-
The chlorine atom acts as a leaving group in cross-coupling reactions, enabling biaryl synthesis .
-
Catalytic hydrogenation removes the chlorine, forming a benzyl derivative .
Reactivity of the Acetamide Side Chain
The acetamide’s methylene group undergoes alkylation and condensation:
Biological Relevance:
-
Mannich adducts demonstrate potent monoamine oxidase (MAO) inhibition, with selectivity for MAO-A over MAO-B (SI = 245) .
Stability Under Physiological Conditions
Studies on structurally similar phenoxyacetamides reveal:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-(4-chlorobenzyl)-2-phenoxyacetamide has been investigated for its potential in treating neurological disorders. It exhibits significant interaction with the GABA_A receptor, similar to anxiolytic agents like diazepam, suggesting its possible use in managing anxiety and related conditions. Furthermore, compounds structurally related to this compound have shown promising anticancer properties. For instance, derivatives such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide have demonstrated anticancer, anti-inflammatory, and analgesic activities against various cancer cell lines including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) .
Table 1: Summary of Biological Activities
Antimicrobial Research
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A study focusing on the synthesis of N-substituted phenyl-2-chloroacetamides revealed that compounds with halogenated phenyl rings exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The lipophilicity of these compounds enhances their ability to penetrate cell membranes, making them promising candidates for further investigation in antimicrobial therapies.
Table 2: Antimicrobial Activity Overview
| Compound Name | Activity Type | Bacteria Tested | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, MRSA | |
| Various N-substituted phenyl-2-chloroacetamides | Antimicrobial | E. coli, Candida albicans |
Material Science Applications
In addition to its medicinal applications, this compound has been explored for use in material science. Its unique chemical structure allows for modifications that can enhance material properties or create novel materials with specific functionalities. For instance, derivatives have been synthesized for use in coatings or as additives in plastics due to their thermal stability and chemical resistance.
Case Studies
Case Study 1: Neurological Applications
A study conducted on the interactions of this compound with the GABA_A receptor demonstrated that it could modulate receptor activity effectively. This modulation was linked to potential therapeutic effects in managing anxiety disorders.
Case Study 2: Anticancer Efficacy
Research involving the derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showed significant anticancer efficacy against various cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms behind its action, paving the way for future drug development .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cell membrane components, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-chlorobenzyl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-(4-chlorobenzyl)-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound by examining its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications. The findings are supported by data tables, case studies, and detailed research results from multiple sources.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways, including the Leuckart reaction, which has been utilized for creating novel derivatives with enhanced biological properties. The structural modifications involving the chlorobenzyl and phenoxy groups are crucial for its biological activity.
Key Structural Features
- Chlorobenzyl Group : Enhances lipophilicity and potentially increases membrane permeability.
- Phenoxy Group : Contributes to the compound's interaction with biological targets.
Anticancer Properties
This compound exhibits notable anticancer activity against various cancer cell lines. Research indicates that derivatives of phenoxyacetamides show selective cytotoxicity towards cancer cells while sparing normal cells.
Efficacy Against Cancer Cell Lines
- MCF-7 (Breast Cancer) : Exhibited significant growth inhibition.
- HepG2 (Liver Cancer) : Demonstrated selective anti-proliferative action, with IC50 values indicating strong cytotoxicity compared to normal liver cells .
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| MCF-7 | 15 | High |
| HepG2 | 10 | Very High |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways.
COX Inhibition Data
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Proliferation : Through apoptosis induction in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, leading to reduced production of pro-inflammatory mediators.
Study 1: Anticancer Activity in Liver Carcinoma
A recent study focused on the effects of this compound on HepG2 liver carcinoma cells. The compound exhibited a strong cytotoxic effect with a calculated IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for liver cancer treatment .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of this compound in vivo using animal models. The results indicated a marked reduction in edema and inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for academic laboratory settings?
- Methodology :
- Route 1 : Condensation of 4-chlorobenzylamine with phenoxyacetyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography (silica gel, gradient elution) .
- Route 2 : Nucleophilic substitution of 2-phenoxyacetic acid with 4-chlorobenzylamine using DCC (dicyclohexylcarbodiimide) as a coupling agent in THF. Optimize temperature (0–25°C) to suppress side reactions .
- Critical Parameters : Solvent polarity, catalyst/base selection, and reaction time. For reproducibility, pre-dry reagents and solvents (e.g., molecular sieves for amines) .
Q. What characterization techniques are critical for confirming the structural integrity of This compound?
- Essential Techniques :
- NMR : and NMR to confirm amide bond formation (δ ~7.8–8.2 ppm for CONH) and aromatic substitution patterns .
- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm) and C-Cl vibration (~650–750 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 304.0742 for CHClNO) .
- Conflict Resolution : If spectral data conflicts (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography or computational DFT simulations .
Q. What safety protocols should be prioritized when handling This compound?
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification .
- Waste Management : Segregate halogenated organic waste. Neutralize acidic/basic residues before disposal .
- Emergency Measures : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and seek medical evaluation .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data observed for This compound across different assay systems?
- Root Causes :
- Solubility variations (e.g., DMSO vs. aqueous buffers) affecting bioavailability .
- Assay-specific interference (e.g., fluorescence quenching in fluorometric assays) .
- Mitigation :
- Standardize solvent systems (e.g., ≤0.1% DMSO) and include vehicle controls.
- Validate activity in orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) .
Q. What strategies are effective in optimizing regiochemical control during multi-step syntheses of This compound derivatives?
- Key Approaches :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during phenoxyacetic acid coupling .
- Catalytic Systems : Pd/C for selective hydrogenation of nitro intermediates without cleaving the amide bond .
- Monitoring : Real-time FTIR or inline HPLC to track regioselectivity .
Q. What computational modeling approaches are suitable for predicting the binding interactions of This compound with biological targets?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA-A receptors (docking score threshold: ≤−6.0 kcal/mol) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
- Validation : Compare with mutagenesis data or competitive binding assays .
Q. How should researchers validate contradictory reports on the metabolic stability of This compound in hepatic microsome assays?
- Protocol :
- Use pooled human liver microsomes (HLM) with NADPH regeneration system.
- Quantify parent compound depletion via LC-MS/MS (LLOQ: 1 ng/mL) .
- Troubleshooting :
- Check for CYP450 isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6) using isoform-selective inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
